N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

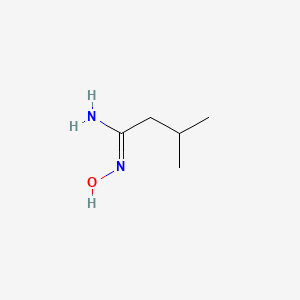

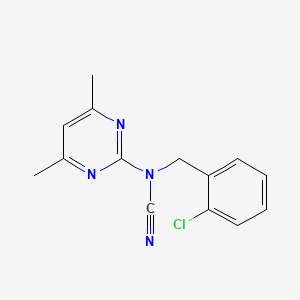

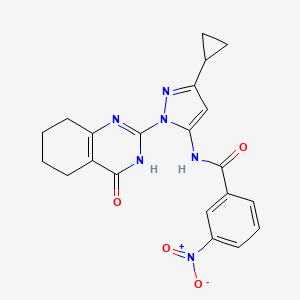

The compound "N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide" is a member of the 1,3,4-oxadiazole and pyrazole chemical families. These compounds are known for their potential biological applications, including antimicrobial and anti-inflammatory activities, as well as their ability to bind nucleotide protein targets . The structure of the compound suggests that it may have been designed to target specific biological pathways, possibly by inhibiting enzymes or interacting with receptors due to the presence of the 1,3,4-oxadiazole and pyrazole moieties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions or the reaction of hydrazine with carbothioamides . For instance, the synthesis of similar 1,3,4-oxadiazoles can be achieved by cyclization of carbohydrazide derivatives using phosphoryl chloride (POCl3) or by oxidative cyclization using chloramine-T as an oxidant . The synthesis of pyrazole derivatives often involves the reaction of antipyrine with various reagents to introduce additional functional groups . The synthesis route for the compound would likely involve similar strategies, with careful selection of starting materials and reagents to introduce the isopropyl group and the diphenylpropanamide moiety.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazole ring, known for its biological relevance, and a 1,3,4-oxadiazole ring, which is a heterocyclic compound that often confers biological activity . The presence of the diphenylpropanamide group suggests lipophilic character, which could influence the compound's ability to cross cell membranes and interact with hydrophobic binding sites within biological targets.

Chemical Reactions Analysis

Compounds with 1,3,4-oxadiazole and pyrazole rings can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions . The specific reactivity of "this compound" would depend on the substituents present on the rings and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms typically results in compounds with moderate to high melting points and varying solubility in organic solvents . The lipophilicity of the diphenylpropanamide group would likely make the compound more soluble in nonpolar solvents. The compound's stability, reactivity, and biological activity would be influenced by the electronic effects of the substituents on the core heterocyclic structures.

Safety and Hazards

“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is classified under GHS07 for safety . The hazard statement is H302 , which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3,3-diphenyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-16(2)28-20(13-14-24-28)22-26-27-23(30-22)25-21(29)15-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19H,15H2,1-2H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVYGOBOCHKRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3019327.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3019328.png)

![(Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3019330.png)

![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)

![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)